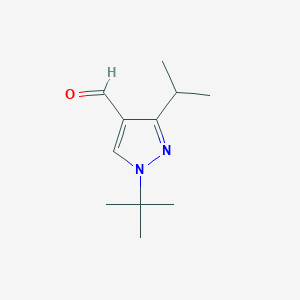

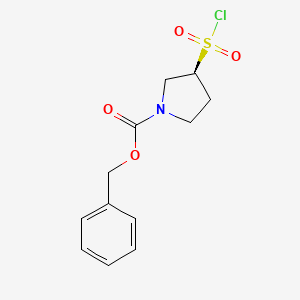

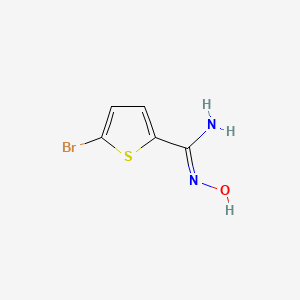

![molecular formula C8H7N3O3 B1373036 6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 91983-61-8](/img/structure/B1373036.png)

6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Vue d'ensemble

Description

“6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Synthesis Analysis

The synthesis of pyrazolopyridines has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles have been applied to these compounds . For instance, one method involves the reaction of 5-alkoxycarbonyl-2-amino-4-aryl-3-cyano-6-methyl-4H-pyrans with hydrazine hydrate in the presence of a catalytic quantity of piperazine .

Molecular Structure Analysis

The molecular structure of pyrazolopyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

Pyrazolopyridines have been found to display innumerable chemical properties . They have shown luminescent and fluorescent properties, and some of these compounds have important applications in material chemistry . Others exhibit solvatochromic and electroluminescence properties . Moreover, some pyrazoles act as semiconductors, liquid crystals, and organic light-emitting diodes .

Applications De Recherche Scientifique

Structural and Vibrational Studies

- Theoretical and Experimental Investigations : Research on pyrazolo[3,4-b]pyridine derivatives, closely related to 6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, includes studies on their structure and vibrational spectra. Theoretical investigations using density functional theory and experimental analysis like FT-IR and FT-Raman spectroscopy provide insights into their structural properties and potential applications (Bahgat et al., 2009).

Synthesis Methods

- Synthesis in Aqueous Medium : A derivative of pyrazolo[3,4-b]pyridine was synthesized using water as a solvent under microwave irradiation, suggesting potential routes for efficient synthesis of similar compounds (Romo et al., 2021).

- Approaches to Synthesis of Imidazo and Oxopyrazolo Derivatives : Effective synthesis methods have been developed for derivatives of pyrazolo[3,4-b]pyridine, indicating the versatility of these compounds in creating biologically active scaffolds (Yakovenko & Vovk, 2021).

Application in Corrosion Inhibition

- Corrosion Inhibition for Mild Steel : Certain pyrazolopyridine derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. This highlights a practical application in industrial contexts (Dandia et al., 2013).

- Inhibition Effect on Copper : Another study showed the use of aryl pyrazole pyridine derivatives as inhibitors against copper corrosion in hydrochloric acid systems. This suggests potential applications in metal protection and maintenance (Sudheer & Quraishi, 2015).

Chemical Characterization and Reactions

- X-ray Powder Diffraction Data : Detailed structural characterization through X-ray powder diffraction data is available for pyrazolo[3,4-c]pyridine derivatives, which can be instrumental in understanding the physical properties of similar compounds (Wang et al., 2017).

- Condensation Reactions : Research on condensation of pyrazole-5-amine derivatives with activated carbonyl groups leading to novel pyrazolo[3,4-b]pyridine products demonstrates the compound's reactivity and potential in synthesizing new materials (Ghaedi et al., 2015).

Orientations Futures

Pyrazolopyridines, including “6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid”, continue to attract the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . With more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in SciFinder , it’s clear that these compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that there is still much to explore in the field of pyrazolopyridines, both in terms of their synthesis and their potential applications.

Propriétés

IUPAC Name |

6-methyl-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-3-2-4(8(13)14)5-6(9-3)10-11-7(5)12/h2H,1H3,(H,13,14)(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXOAESAQCCXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)NNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

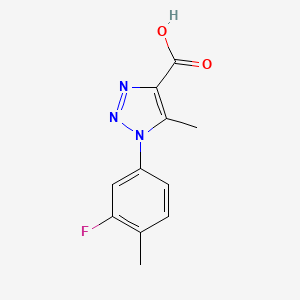

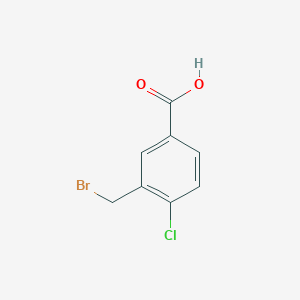

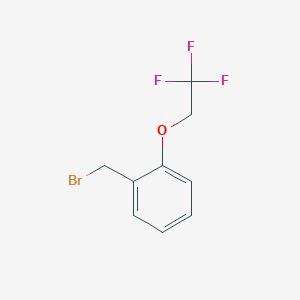

![5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1372960.png)

![2-[4-(Bromomethyl)phenoxy]acetonitrile](/img/structure/B1372963.png)